Bexarotene

Rexinoid Nuclear Receptor Selectivity

Bexarotene is the only FDA-approved rexinoid and the definitive selective RXR agonist (EC50: 33/24/25 nM for RXRα/β/γ) with >300-fold selectivity over RAR. Unlike generic retinoids, it is non-substitutable for CTCL research protocols. It serves as the industry-standard positive control for RXR agonist screening and the required reference standard for bioanalytical method validation (e.g., LC-MS/MS). High-purity material ensures reproducible calibration curves and reliable pharmacological data. Choose the reference compound trusted in phase III clinical trials.

Molecular Formula C24H28O2
Molecular Weight 348.5 g/mol
CAS No. 153559-49-0
Cat. No. B1666929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexarotene
CAS153559-49-0
Synonyms3-methyl-TTNEB
4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid
bexarotene
LG69 compound
LGD 1069
LGD-1069
LGD1069
Targretin
Molecular FormulaC24H28O2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
InChIKeyNAVMQTYZDKMPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid powder
SolubilityInsoluble in water and slightly soluble in vegetable oils and ethanol
1.49e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bexarotene (CAS 153559-49-0) Product Overview for CTCL Research and Rexinoid Procurement


Bexarotene (Targretin, LGD1069) is a third-generation synthetic retinoid that acts as a highly selective agonist for retinoid X receptors (RXRα, RXRβ, RXRγ) [1]. It is the only FDA-approved rexinoid for the treatment of cutaneous T-cell lymphoma (CTCL), including both refractory early-stage and advanced disease, and is available in oral capsule and topical gel formulations [2]. Unlike earlier retinoids that primarily target retinoic acid receptors (RARs), bexarotene's RXR selectivity defines its unique pharmacological and clinical profile [3].

Why Bexarotene Cannot Be Substituted by Generic Retinoids in CTCL Research


Generic substitution among retinoids is scientifically unsound due to fundamental differences in receptor selectivity, which dictate both therapeutic efficacy and safety profiles. Bexarotene is a selective RXR agonist (rexinoid), whereas isotretinoin, acitretin, and tretinoin are RAR-selective, and alitretinoin is a pan-agonist activating both RAR and RXR [1]. This selectivity divergence results in distinct gene expression patterns, apoptosis mechanisms, and adverse event spectrums. For instance, bexarotene's unique induction of RXR homodimerization and downstream activation of tumor suppressor genes ATF3 and EGR3 is not recapitulated by RAR agonists [2]. Consequently, substituting bexarotene with another retinoid in CTCL protocols would alter both the intended pharmacodynamic effect and the anticipated toxicity profile, potentially compromising research validity and clinical outcomes.

Bexarotene Quantitative Differentiation Evidence for Scientific Selection


RXR-Selective Agonism Versus RAR-Active Retinoids: A Fundamental Pharmacological Distinction

Bexarotene is a selective RXR agonist with minimal activity at RARs, distinguishing it from other retinoids. In receptor binding and functional assays, bexarotene demonstrates high potency at RXR isoforms but limited RAR activation . In contrast, tretinoin exhibits high affinity for RAR subtypes, and alitretinoin acts as a pan-agonist at both RAR and RXR [1]. This selective profile underlies bexarotene's unique classification as a rexinoid and its distinct therapeutic application in CTCL.

Rexinoid Nuclear Receptor Selectivity CTCL

Bexarotene RXR Binding Affinity Benchmark Against Next-Generation Rexinoid Fluorobexarotene

Bexarotene serves as the reference standard for RXR agonist development. The next-generation analog fluorobexarotene demonstrates significantly enhanced RXR binding affinity. Fluorobexarotene has a Ki value of 12 nM for the RXRα receptor, which represents an apparent RXR binding affinity that is 75% greater than that of bexarotene [1]. While fluorobexarotene exhibits superior in vitro binding, bexarotene remains the clinical benchmark and the standard control compound for rexinoid research.

Binding Affinity RXR Ki Rexinoid

Oral Bexarotene Dose-Response Efficacy in Refractory Early-Stage CTCL

In a phase 2/3 clinical trial for patients with refractory or persistent early-stage CTCL, oral bexarotene demonstrated a clear dose-response relationship [1]. The overall response rate (≥50% improvement) increased from 20% at the lowest dose to 67% at the highest dose, with a corresponding decrease in the rate of progressive disease.

Clinical Efficacy Dose-Response CTCL Phase 2/3

Bexarotene Plus PUVA Combination Therapy: Quantitative Efficacy and UVA Dose Reduction

A randomized phase III trial (EORTC 21011) compared PUVA alone to PUVA combined with oral bexarotene in patients with stage IB-IIA mycosis fungoides [1]. While the difference in overall response rate was not statistically significant (71% vs. 77%, P=0.57), the combination arm showed a trend toward requiring fewer PUVA sessions and a lower cumulative UVA dose to achieve a complete clinical response.

Combination Therapy PUVA Mycosis Fungoides Phase 3

Bexarotene as the Parent Scaffold for Next-Generation Rexinoid Development

Bexarotene is the foundational scaffold for ongoing rexinoid optimization. A 2023 study evaluated 10 novel bexarotene analogs alongside three standard compounds for RXR homodimerization, CTCL cell proliferation inhibition, and tumor suppressor gene induction [1]. The study concluded that modifications to the bexarotene structure can yield agents with enhanced biological selectivity and potency, establishing bexarotene as the essential reference point for structure-activity relationship (SAR) studies in this chemical class.

Medicinal Chemistry Rexinoid SAR Analog

Optimal Research and Industrial Use Cases for Bexarotene Procurement


Control Compound for RXR-Selective Agonist Screening and SAR Studies

Bexarotene serves as the industry-standard positive control for any assay designed to identify or characterize novel RXR agonists. Given its well-defined EC50 values for RXRα, RXRβ, and RXRγ (33, 24, and 25 nM, respectively) and its >300-fold selectivity over RAR, it provides a reliable benchmark for comparing the potency and selectivity of new chemical entities .

Reference Standard for Bioanalytical Method Validation and LC-MS/MS Quantification

Bexarotene is the required reference standard for developing and validating quantitative bioanalytical methods for its own detection or for structurally related rexinoids. High-purity bexarotene is essential for preparing calibration curves and quality control samples. Deuterated internal standards, such as bexarotene-d4, are used in conjunction with the unlabeled parent compound for precise LC-MS/MS quantification in plasma and tissue samples .

Active Pharmaceutical Ingredient (API) for CTCL Preclinical Research

For in vitro and in vivo studies of cutaneous T-cell lymphoma biology and treatment, bexarotene is the definitive RXR agonist tool compound. It is the only agent in its class with extensive clinical validation in CTCL, including established dose-response relationships for both oral and topical formulations. Researchers can leverage the extensive existing clinical data (e.g., 54% response rate at 300 mg/m²/day) to design and contextualize their own preclinical experiments [1].

Key Component in Combination Therapy Research for Mycosis Fungoides

Based on evidence from the phase III EORTC 21011 trial, bexarotene is a rational combination partner with PUVA phototherapy for preclinical models of mycosis fungoides. The observed trend toward a 52% reduction in cumulative UVA dose required to achieve complete response suggests a potential UVA-sparing effect, making bexarotene a compound of interest for developing combination regimens aimed at reducing phototoxicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.